Comparative ErbB2 versus EGFR (HER1) Kinase Selectivity Profiling
Tyrphostin AG 825 exhibits a significant selectivity window for ErbB2 over the closely related EGFR (HER1) kinase. This contrasts with dual EGFR/ErbB2 inhibitors like Lapatinib. The selectivity ratio for AG 825 ranges from approximately 54-fold to 126-fold, depending on the specific assay conditions and IC50 values reported .
| Evidence Dimension | Kinase Inhibition Selectivity (ErbB2 vs. EGFR) |
|---|---|
| Target Compound Data | ErbB2 IC50: 0.15 – 0.35 µM; EGFR IC50: 19 µM |
| Comparator Or Baseline | Lapatinib: ErbB2 IC50 = 9.8 nM, EGFR IC50 = 10.2 nM (ratio ≈ 1.04) ; Tyrphostin AG 1478: EGFR IC50 = 3 nM, ErbB2 IC50 > 100 µM (ratio > 33,333) [1] |
| Quantified Difference | AG 825 ErbB2/EGFR selectivity ratio of 54-126 vs. Lapatinib ratio of ~1; AG 1478 demonstrates inverse selectivity for EGFR. |
| Conditions | Cell-free autophosphorylation assays using purified kinase domains. |
Why This Matters
The high ErbB2 selectivity of AG 825 enables researchers to dissect ErbB2-specific signaling pathways without confounding EGFR inhibition, a critical requirement for target validation studies in HER2-positive cancer models.
- [1] Anjiechem. AG 1478 Product Information. IC50 values: 3 nM (EGFR), >100 µM (ErbB2). View Source
